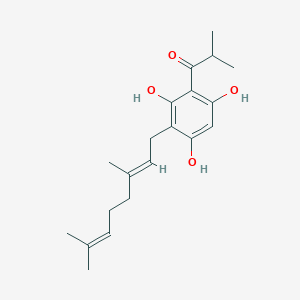
2-Geranyl-4-isobutyrylphloroglucinol
Vue d'ensemble
Description
2-Geranyl-4-isobutyrylphloroglucinol is a chemical compound with the molecular formula C20H28O4 and a molecular weight of 332.44 g/mol . It is found in the herbs of Eucalyptus robusta .
Synthesis Analysis
The synthesis of geraniol, a monoterpene alcohol, has been studied in Saccharomyces cerevisiae . The study showed that overexpressing ERG20 WW and strengthening the mevalonate pathway significantly improved geraniol production . Another study showed that the expression of CrGPPS gene in Yarrowia lipolytica increased linalool accumulation more efficiently than the ERG20F88W−N119W expression .Molecular Structure Analysis
The molecular structure of 2-Geranyl-4-isobutyrylphloroglucinol is characterized by its molecular weight of 332.434 and its chemical formula C20H28O4 .Physical And Chemical Properties Analysis
2-Geranyl-4-isobutyrylphloroglucinol is a powder . Its density is 1.1±0.1 g/cm3 and its boiling point is 491.6±45.0 °C at 760 mmHg .Applications De Recherche Scientifique
Bioactive Properties
2-Geranyl-4-isobutyrylphloroglucinol, a derivative of acylphloroglucinol, has been noted for its potential bioactive properties. Studies on similar acylphloroglucinol derivatives have indicated a range of biological activities:
Antitumor Activity : Derivatives of acylphloroglucinol, which share structural similarities with 2-Geranyl-4-isobutyrylphloroglucinol, have shown moderate to strong antitumor activities. These compounds have been tested against various human tumor cell lines including breast, lung, CNS, stomach, and colon tumors (Henry et al., 2009).
Antibacterial Activity : These derivatives also exhibit antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in combating bacterial infections (Henry et al., 2009).
Anti-Inflammatory Properties : Some acylphloroglucinol derivatives, including those structurally similar to 2-Geranyl-4-isobutyrylphloroglucinol, have shown significant in vitro anti-inflammatory activity. This includes inhibitory activities against enzymes like COX-1, COX-2, and 5-LOX, which are key players in the inflammatory process (Crockett et al., 2008).
Antifungal Effects : Research on geranylphenols, closely related to 2-Geranyl-4-isobutyrylphloroglucinol, has indicated their potential in inhibiting the growth of plant pathogens like Botrytis cinerea. This suggests possible applications in agriculture as a natural fungicide (Espinoza et al., 2014).
Biotechnological Applications
- Biocatalytic Production : In the field of biotechnology, geranyl derivatives are being explored for their production via biocatalytic processes. For example, geranyl glucoside, a derivative, can be produced through whole-cell biotransformation using Escherichia coli expressing specific glucosyltransferases. This approach is significant for applications in flavor and fragrance industries (Priebe et al., 2017).
Additional Pharmacological Properties
- Diverse Pharmacological Activities : Certain phloroglucinol compounds with acyl and geranyl groups, like tHGA, have demonstrated a range of pharmacological activities. These include anti-inflammatory, anti-asthmatic, anti-allergic, and anti-cancer properties, making them a subject of interest for further drug development (Chan et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-12(2)7-6-8-14(5)9-10-15-16(21)11-17(22)18(20(15)24)19(23)13(3)4/h7,9,11,13,21-22,24H,6,8,10H2,1-5H3/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDNBNXWWCEVMG-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)CCC=C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)C1=C(C=C(C(=C1O)C/C=C(\C)/CCC=C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Geranyl-4-isobutyrylphloroglucinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



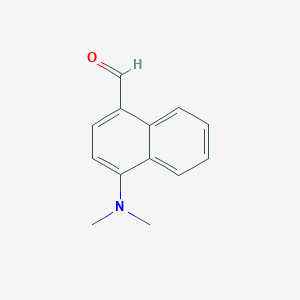
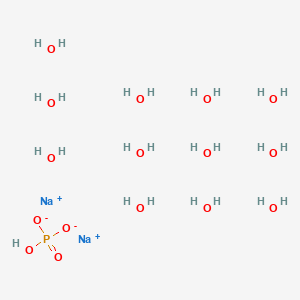
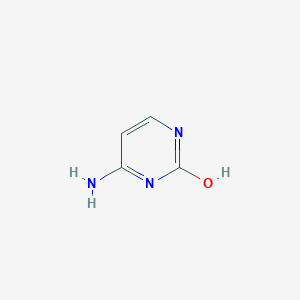
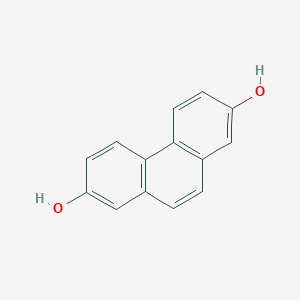
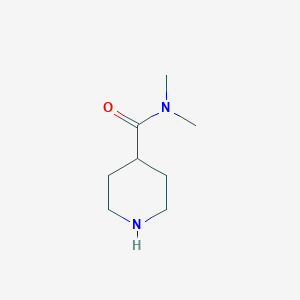
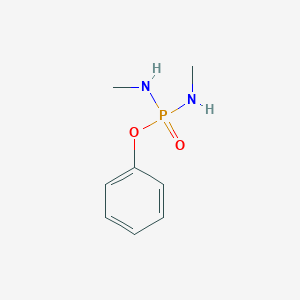
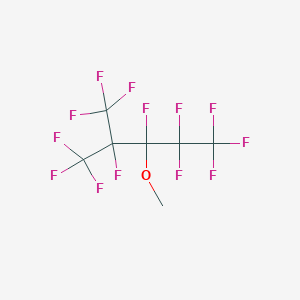
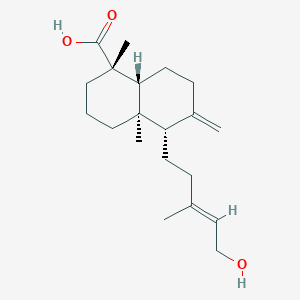
![3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B158133.png)
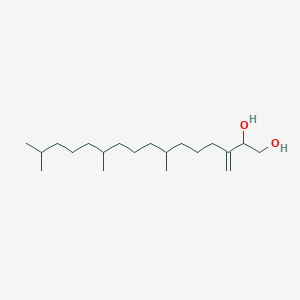
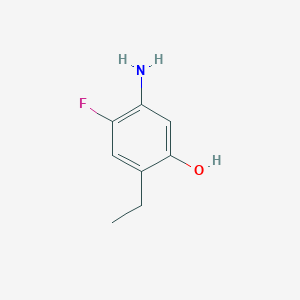
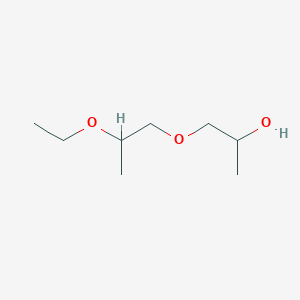
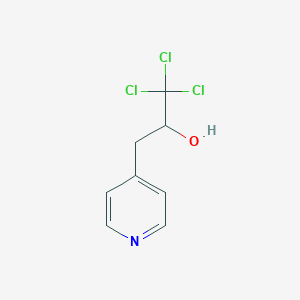
![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)